molecular formula C3H6OSi B14657234 Methoxysilyl-ethylene

Methoxysilyl-ethylene

Cat. No.: B14657234
M. Wt: 86.16 g/mol
InChI Key: BGEYKOJFWGZAFB-UHFFFAOYSA-N
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Description

Methoxysilyl-ethylene (hypothetical structure: CH₂=CH-Si(OCH₃)₃) is an organosilicon compound combining an ethylene backbone with methoxysilyl functional groups. Such compounds are typically used in polymer chemistry, surface modification, and crosslinking agents due to their reactivity and silicon-oxygen bonding.

Properties

Molecular Formula

C3H6OSi

Molecular Weight

86.16 g/mol

InChI

InChI=1S/C3H6OSi/c1-3-5-4-2/h3H,1H2,2H3

InChI Key

BGEYKOJFWGZAFB-UHFFFAOYSA-N

Canonical SMILES

CO[Si]C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxysilyl-ethylene can be synthesized through a one-pot synthesis method. This method involves the catalyzed chain growth of ethylene in the presence of a di(alkenyl)magnesium chain transfer agent and a neodymocene complex. The reaction is followed by efficient deactivation using various silane reagents such as trimethoxymethylsilane, trimethoxyvinylsilane, and tetramethoxysilane . The resulting product is a well-defined α-vinyl,ω-methoxysilyl polyethylene oligomer with high end-group functionalities and crystallinities.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methoxysilyl-ethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert the methoxy group to other functional groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds with modified functional groups .

Scientific Research Applications

Methoxysilyl-ethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methoxysilyl-ethylene exerts its effects involves the interaction of its functional groups with various molecular targets. The methoxy group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials. The ethylene group provides reactivity, allowing the compound to participate in polymerization and cross-linking reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methoxysilyl-ethylene with analogous compounds in terms of structure, reactivity, and applications:

Compound Structure Key Properties Applications Safety/Regulatory Notes
This compound CH₂=CH-Si(OCH₃)₃ (hypothetical) High reactivity due to unsaturated ethylene and hydrolyzable methoxysilyl groups. Crosslinking in silicones, adhesion promoters, surface functionalization. Likely flammable; requires handling under inert gas.
Methylsilane (CAS 992-94-9) CH₃-SiH₃ Pyrophoric, gaseous at room temperature. Semiconductor manufacturing, chemical vapor deposition (CVD). Hazardous (pyrophoric); strict storage protocols.
Ethylene Glycol HO-CH₂CH₂-OH High boiling point, hygroscopic, toxic. Antifreeze, polyester resins, humectants. Regulated due to toxicity; requires PPE.
Ethylene-Vinyl Acetate Copolymer -(CH₂-CH₂)-(CH₂-CH(OAc))- Flexible, UV-resistant, thermoplastic. Packaging films, adhesives, solar cell encapsulation. Generally low toxicity; stable under normal conditions.
Methyl Ethyl Ketone (CAS 78-93-3) CH₃-CO-CH₂CH₃ Volatile, flammable solvent. Industrial solvent, paint thinners, adhesives. Flammable; regulated under OSHA and EPA guidelines.

Key Research Findings and Data

Reactivity and Stability

  • This compound: The ethylene group enables polymerization, while methoxysilyl groups undergo hydrolysis to form silanol (Si-OH), enabling covalent bonding to substrates (e.g., glass, metals) .
  • Methylsilane : Pyrophoric nature limits its use outside controlled environments, whereas this compound’s stability in solution broadens its industrial applicability .

Market and Manufacturing

  • The global silane market (including derivatives like this compound) is driven by demand in electronics, coatings, and adhesives. Methylsilane’s niche use in semiconductors highlights the diversity of organosilicon applications .

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